N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide
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Overview
Description
N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes an acetylamino group and a trichloroethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide typically involves the reaction of 2,2,2-trichloroethylamine with acetic anhydride under controlled conditions. The reaction proceeds as follows:
Reactants: 2,2,2-trichloroethylamine and acetic anhydride.
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions.
Procedure: The 2,2,2-trichloroethylamine is slowly added to a solution of acetic anhydride, and the mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the reaction proceeds smoothly.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include automated control systems to monitor and adjust reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation: The acetylamino group can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common nucleophiles include thiols, amines, and alcohols, often under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products
Hydrolysis: Produces 2,2,2-trichloroethylamine and acetic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation: Forms oxo derivatives of the acetylamino group.
Scientific Research Applications
N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the trichloroethyl moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Mercaptoethyl)acetamide: Similar structure but contains a mercapto group instead of a trichloroethyl group.
N-(2,2,2-Trifluoroethyl)acetamide: Contains a trifluoroethyl group, which imparts different chemical properties.
N-(2-Chloroethyl)acetamide: Similar but with fewer chlorine atoms, affecting its reactivity and applications.
Uniqueness
N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is unique due to its trichloroethyl group, which provides distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(1-acetamido-2,2,2-trichloroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3N2O2/c1-3(12)10-5(6(7,8)9)11-4(2)13/h5H,1-2H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCNMBIAKWJSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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